molecular formula C13H19IN2O2 B14140803 tert-Butyl [2-amino-2-(4-iodophenyl)ethyl]carbamate CAS No. 939760-54-0

tert-Butyl [2-amino-2-(4-iodophenyl)ethyl]carbamate

Cat. No.: B14140803
CAS No.: 939760-54-0
M. Wt: 362.21 g/mol
InChI Key: XWULVOXSTPYWCY-UHFFFAOYSA-N
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Description

tert-Butyl [2-amino-2-(4-iodophenyl)ethyl]carbamate is a chemical compound with the molecular formula C13H19IN2O2 and a molecular weight of 362.21 g/mol It is a derivative of carbamic acid and is characterized by the presence of an iodine atom on the phenyl ring and a tert-butyl group attached to the carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl [2-amino-2-(4-iodophenyl)ethyl]carbamate typically involves the reaction of 4-iodoaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then purified to obtain the final product . The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or acetonitrile

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl [2-amino-2-(4-iodophenyl)ethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted phenyl derivatives.

    Oxidation Reactions: Formation of nitro or nitroso derivatives.

    Reduction Reactions: Formation of primary amines.

Scientific Research Applications

tert-Butyl [2-amino-2-(4-iodophenyl)ethyl]carbamate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer and antiviral agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl [2-amino-2-(4-iodophenyl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom on the phenyl ring can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. Additionally, the carbamate group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (4-iodophenyl)carbamate
  • tert-Butyl (2-iodoethyl)carbamate
  • tert-Butyl N-(2-aminoethyl)carbamate

Uniqueness

tert-Butyl [2-amino-2-(4-iodophenyl)ethyl]carbamate is unique due to the presence of both an iodine atom on the phenyl ring and a tert-butyl group on the carbamate moiety. This combination of functional groups imparts distinct chemical properties, such as enhanced reactivity in substitution reactions and increased binding affinity in biological systems .

Properties

CAS No.

939760-54-0

Molecular Formula

C13H19IN2O2

Molecular Weight

362.21 g/mol

IUPAC Name

tert-butyl N-[2-amino-2-(4-iodophenyl)ethyl]carbamate

InChI

InChI=1S/C13H19IN2O2/c1-13(2,3)18-12(17)16-8-11(15)9-4-6-10(14)7-5-9/h4-7,11H,8,15H2,1-3H3,(H,16,17)

InChI Key

XWULVOXSTPYWCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)I)N

Origin of Product

United States

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